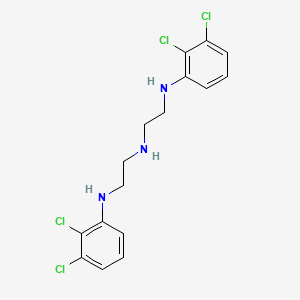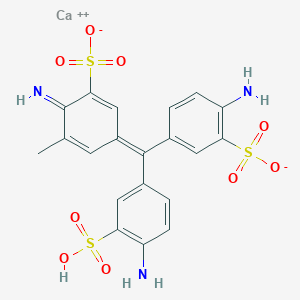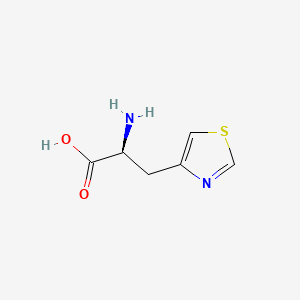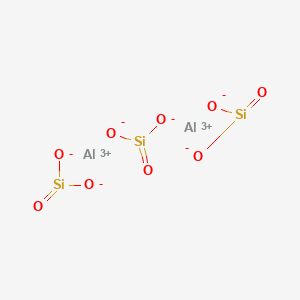
阿立哌唑杂质17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine is a chemical compound that is structurally related to Aripiprazole, an atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and other mood disorders. Impurities in pharmaceutical compounds can arise during the synthesis, storage, or degradation of the drug. These impurities need to be identified, quantified, and controlled to ensure the safety and efficacy of the pharmaceutical product.
科学研究应用
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the identification and quantification of impurities in pharmaceutical formulations . In biology, it is used to study the metabolic pathways and degradation products of Aripiprazole . In medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Aripiprazole by providing insights into its impurity profile . In the industry, it is used in quality control processes to ensure the purity and safety of pharmaceutical products .
生化分析
Biochemical Properties
It is known that Aripiprazole and its impurities have significant differences in polarity
Cellular Effects
Aripiprazole and its primary active metabolite have been shown to induce mitochondrial toxicity, causing robust declines in cellular ATP and viability It’s plausible that Aripiprazole Impurity 17 may have similar effects on various types of cells and cellular processes
Molecular Mechanism
Aripiprazole has been shown to directly inhibit respiratory complex I through its ubiquinone-binding channel . It’s possible that Aripiprazole Impurity 17 may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of Aripiprazole Impurity 17 at different dosages in animal models are not well studied. Studies on aripiprazole have shown that it can reduce the hyperdopaminergic activity selectively in animal models
Metabolic Pathways
The metabolic pathways involving Aripiprazole Impurity 17 are not well known. Aripiprazole has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries
准备方法
The preparation of Di-[2-(2,3-dichlorophenyl)aminoethyl]amine involves several synthetic routes and reaction conditions. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and identify the impurity from the bulk drug substance . The synthetic route typically includes the use of various reagents and catalysts under controlled conditions to achieve the desired impurity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the impurity .
化学反应分析
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of dehydrogenated products .
作用机制
Aripiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors . This unique mechanism allows it to modulate neurotransmitter activity in the brain, thereby exerting its antipsychotic effects. The molecular targets and pathways involved in the action of Di-[2-(2,3-dichlorophenyl)aminoethyl]amine are likely to be similar, involving interactions with dopamine and serotonin receptors .
相似化合物的比较
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine can be compared with other related impurities such as Aripiprazole Impurity F, Aripiprazole Impurity G, and Dehydroaripiprazole . These impurities share structural similarities with Aripiprazole but differ in their chemical properties and biological activities. For example, Dehydroaripiprazole is a major metabolite of Aripiprazole and has similar pharmacological effects, while Aripiprazole Impurity F and G are minor impurities with distinct chemical structures . The uniqueness of Di-[2-(2,3-dichlorophenyl)aminoethyl]amine lies in its specific formation pathway and its role in the overall impurity profile of Aripiprazole .
属性
IUPAC Name |
N-[2-(2,3-dichloroanilino)ethyl]-N'-(2,3-dichlorophenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl4N3/c17-11-3-1-5-13(15(11)19)22-9-7-21-8-10-23-14-6-2-4-12(18)16(14)20/h1-6,21-23H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROYHQLJUGWCDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NCCNCCNC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






